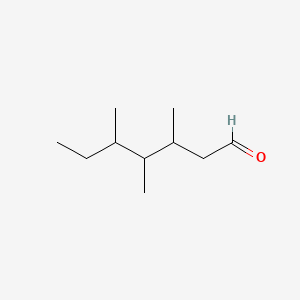
3,4,5-Trimethylheptanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethylheptanal is an organic compound with the molecular formula C10H22. It is a branched alkane, specifically a heptane derivative with three methyl groups attached to the third, fourth, and fifth carbon atoms of the heptane chain. This compound is known for its structural symmetry and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethylheptanal can be achieved through several methods. One common approach involves the alkylation of heptane with methyl groups. This process typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled temperature and pressure conditions to ensure the selective addition of methyl groups at the desired positions on the heptane chain.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The raw materials, including heptane and methylating agents, are fed into the reactor, where they undergo catalytic alkylation. The reaction mixture is then subjected to distillation and purification processes to isolate the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trimethylheptanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alkanes.
Substitution: The methyl groups on the compound can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Formation of 3,4,5-Trimethylheptanol, 3,4,5-Trimethylheptanone, or 3,4,5-Trimethylheptanoic acid.
Reduction: Formation of 3,4,5-Trimethylheptane.
Substitution: Formation of halogenated derivatives such as 3,4,5-Trichloroheptane.
Aplicaciones Científicas De Investigación
3,4,5-Trimethylheptanal has several applications in scientific research:
Chemistry: Used as a reference compound in the study of branched alkanes and their reactivity.
Biology: Investigated for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trimethylheptanal involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out.
Comparación Con Compuestos Similares
Similar Compounds
3,3,5-Trimethylheptane: Another branched alkane with a similar structure but different methyl group positions.
2,3,4-Trimethylpentane: A shorter chain alkane with three methyl groups.
3,4-Dimethylhexane: A related compound with two methyl groups.
Uniqueness
3,4,5-Trimethylheptanal is unique due to its specific methyl group arrangement, which imparts distinct chemical and physical properties. Its symmetrical structure makes it an interesting subject for studying the effects of branching on alkane reactivity and stability.
Propiedades
Fórmula molecular |
C10H20O |
|---|---|
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
3,4,5-trimethylheptanal |
InChI |
InChI=1S/C10H20O/c1-5-8(2)10(4)9(3)6-7-11/h7-10H,5-6H2,1-4H3 |
Clave InChI |
MYIGAUAIHYNHQT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)C(C)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate](/img/structure/B13799727.png)
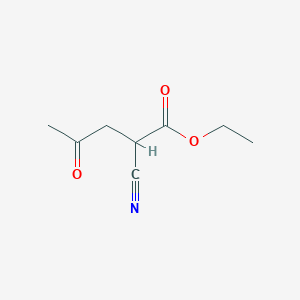
![N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide](/img/structure/B13799741.png)


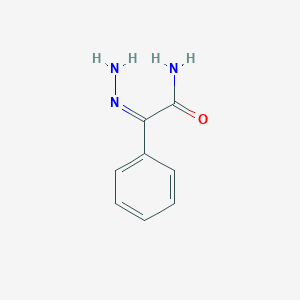
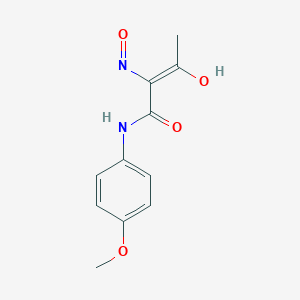
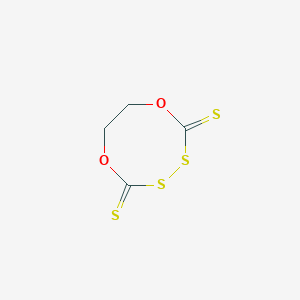
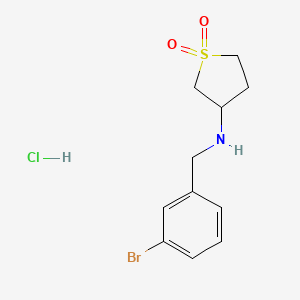
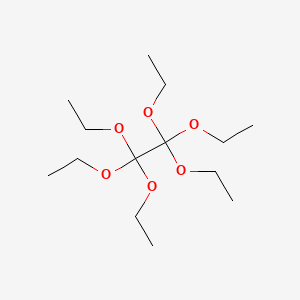
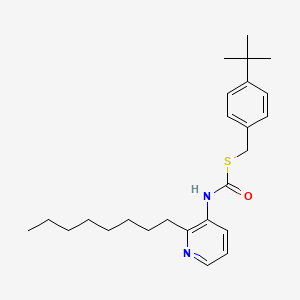
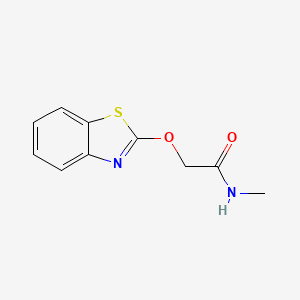
![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)
